

TMX1 Gene: A Technical Guide to Nomenclature, Function, and Experimental Analysis

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This technical guide provides a comprehensive overview of the Thioredoxin Related Transmembrane Protein 1 (**TMX1**) gene, its encoded protein, and its role in cellular physiology. This document details the gene's nomenclature and aliases, explores its multifaceted functions in protein folding and calcium homeostasis, and presents key experimental methodologies for its study.

TMX1 Gene and Protein Nomenclature

The **TMX1** gene, located on chromosome 14q22.1, is officially designated as "thioredoxin related transmembrane protein 1" by the HUGO Gene Nomenclature Committee (HGNC).^{[1][2][3]} Over the years, it has been referred to by several aliases and previous names in scientific literature. A consolidated list of these identifiers is provided in Table 1 for clarity and cross-referencing.

Identifier Type	Identifier	Source
Official Symbol	TMX1	HGNC[3]
Official Full Name	thioredoxin related transmembrane protein 1	HGNC[1][3]
Aliases	TMX	GeneCards[4], UniProt[5]
TXNDC	GeneCards[4], UniProt[5]	
TXNDC1	GeneCards[4], UniProt[5]	
PDIA11 (Protein Disulfide Isomerase Family A, Member 11)	GeneCards[4]	
Previous HGNC Symbols	TXNDC, TXNDC1	GeneCards[4]
NCBI Gene ID	81542	NCBI[6]
Ensembl ID	ENSG00000139921	Ensembl[4]
UniProtKB ID	Q9H3N1	UniProt[5]

The TMX1 Protein: Structure and Function

TMX1 is a member of the protein disulfide isomerase (PDI) family, a group of oxidoreductases primarily residing in the endoplasmic reticulum (ER) that are crucial for protein folding and quality control.[1][4] Structurally, **TMX1** is a type I transmembrane protein, featuring an N-terminal thioredoxin-like domain located in the ER lumen and a C-terminal cytosolic tail.[7]

The primary functions of **TMX1** are centered around its redox activity and its strategic localization within the cell.

Role in Protein Folding and ER-Associated Degradation (ERAD)

As a thiol oxidoreductase, **TMX1** plays a critical role in the formation, isomerization, and reduction of disulfide bonds in newly synthesized polypeptides within the ER. This activity is essential for the proper folding and maturation of a subset of proteins, particularly those with

transmembrane domains.[1] **TMX1** has been shown to preferentially interact with membrane-tethered proteins, suggesting a specialized role in the quality control of this class of polypeptides.[1] Furthermore, **TMX1** is implicated in the ER-associated degradation (ERAD) pathway, where it is involved in the clearance of misfolded membrane-associated proteins.[8]

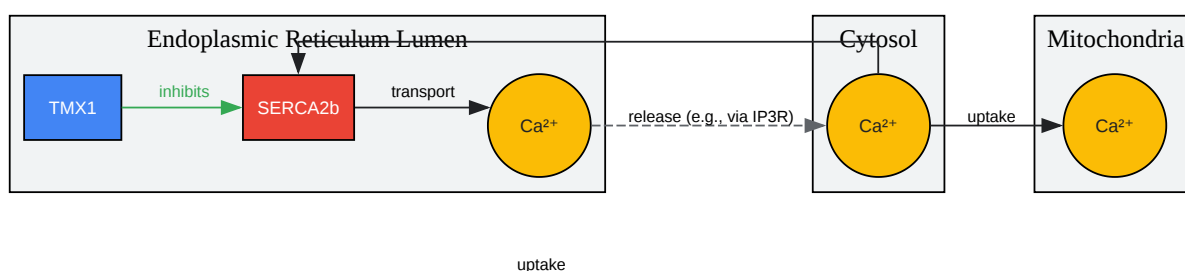
Regulation of ER-Mitochondria Calcium Flux

A significant and extensively studied function of **TMX1** is its role as a modulator of calcium (Ca^{2+}) signaling between the ER and mitochondria. **TMX1** is enriched at the mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria.[4] At these sites, **TMX1** interacts with and inhibits the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase 2b (SERCA2b), a pump responsible for transporting Ca^{2+} from the cytosol into the ER lumen.[6][9]

This interaction is redox-dependent and is crucial for regulating the amount of Ca^{2+} that is transferred from the ER to the mitochondria, a process vital for mitochondrial bioenergetics and the initiation of apoptosis.[4][6] Low levels of **TMX1** lead to increased SERCA2b activity, resulting in higher ER Ca^{2+} stores and reduced Ca^{2+} transfer to the mitochondria.[6] This can shift cellular metabolism away from mitochondrial respiration and has been implicated in tumor growth.[4][6]

TMX1 in Signaling Pathways

The regulatory role of **TMX1** in ER-mitochondria Ca^{2+} flux is a key signaling function. The following diagram illustrates the interaction between **TMX1** and SERCA2b at the MAM and its impact on intracellular calcium dynamics.



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TMX1-mediated regulation of SERCA2b at the MAM.

Quantitative Data on TMX1

Quantitative analysis of **TMX1** expression provides valuable insights into its physiological roles. While comprehensive absolute quantification across all human tissues is not readily available in a single repository, data from various sources indicate its widespread expression.

Data Type	Tissue/Cell Line	Expression Level	Source
mRNA Expression (RNA-seq)	Urinary Bladder	RPKM 15.6	Sino Biological[10]
Colon		RPKM 14.8	Sino Biological[10]
Protein Expression	Kidney, Liver, Placenta, Lung	Highly Expressed	Sino Biological[10]
Relative ER Ca ²⁺ Content	TMX1 Overexpressing Cells	~50% lower than control	Raturi et al., 2016[11]
TMX1 Knockdown/Knockout Cells	30-70% higher than control		Raturi et al., 2016[11]

Key Experimental Protocols

Investigating the functions of **TMX1** involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Co-Immunoprecipitation (Co-IP) to Detect TMX1-SERCA2b Interaction

This protocol is adapted from studies demonstrating the physical interaction between **TMX1** and SERCA2b.

Objective: To determine if **TMX1** and SERCA2b physically associate within the cell.

Materials:

- Cell lines of interest (e.g., HeLa, A375P melanoma cells)
- Plasmids for tagged proteins (e.g., myc-tagged SERCA2b, FLAG-tagged **TMX1**)
- Transfection reagent
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
- Antibodies: anti-myc tag (for IP), anti-FLAG tag (for detection), anti-**TMX1**, anti-SERCA2b
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting reagents

Procedure:

- **Cell Culture and Transfection:** Culture cells to 70-80% confluency. Co-transfect cells with plasmids encoding myc-SERCA2b and FLAG-**TMX1** using a suitable transfection reagent. Incubate for 24-48 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS. Lyse cells in Co-IP lysis buffer on ice for 30 minutes. Scrape cells and transfer the lysate to a microcentrifuge tube.
- **Clarification of Lysate:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
- **Immunoprecipitation:**
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Remove the beads and add the anti-myc antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.
- Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-FLAG or anti-**TMX1** antibodies to detect the co-immunoprecipitated **TMX1**.

CRISPR/Cas9-Mediated Knockout of **TMX1**

This generalized protocol outlines the steps for generating a **TMX1** knockout cell line.

Objective: To create a cell line lacking **TMX1** expression to study its loss-of-function phenotypes.

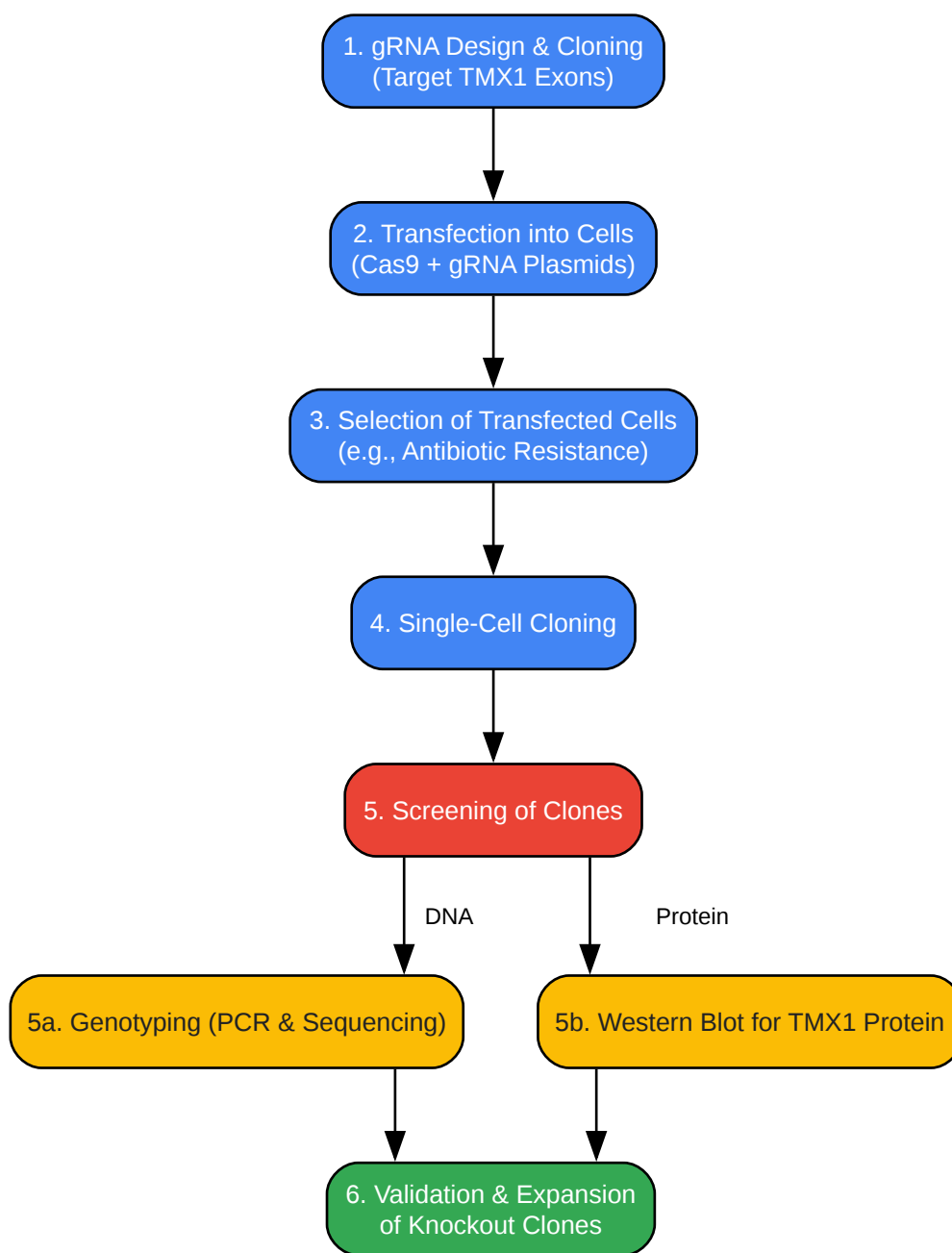
Materials:

- Cas9-expressing cell line or a plasmid encoding Cas9
- Plasmids encoding guide RNAs (gRNAs) targeting **TMX1** exons
- Transfection reagent or electroporation system
- FACS or antibiotic selection for transfected cells
- Genomic DNA extraction kit
- PCR reagents for genotyping
- Antibodies for **TMX1** for validation by Western blot

Procedure:

- gRNA Design and Cloning: Design two or more gRNAs targeting early exons of the **TMX1** gene using online design tools. Clone the gRNA sequences into a suitable expression vector.
- Transfection: Transfect the Cas9 and gRNA plasmids into the target cell line.

- **Selection of Edited Cells:** Select for transfected cells using antibiotic resistance or a fluorescent reporter.
- **Single-Cell Cloning:** Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
- **Screening for Knockouts:**
 - **Genomic DNA Analysis:** Extract genomic DNA from the clones. Perform PCR to amplify the targeted region and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
 - **Western Blot Analysis:** Screen clones with confirmed indels for the absence of **TMX1** protein expression by Western blotting.
- **Expansion and Banking:** Expand the validated **TMX1** knockout clones and cryopreserve them for future experiments.



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Workflow for generating a **TMX1** knockout cell line.

Measurement of ER Calcium Levels using Aequorin

This method allows for the quantification of luminal ER Ca^{2+} concentrations.

Objective: To measure the steady-state Ca^{2+} concentration within the ER and its dynamic changes in response to stimuli.

Materials:

- Cell lines (e.g., wild-type vs. **TMX1** knockout)
- Plasmid encoding ER-targeted aequorin (erAEQ)
- Transfection reagent
- Coelenterazine (aequorin's luminogenic substrate)
- Luminometer
- Krebs-Ringer Buffer (KRB)
- Agonists to induce Ca^{2+} release (e.g., histamine, ATP)
- Digitonin for cell permeabilization

Procedure:

- Transfection: Transfect cells with the erAEQ plasmid and culture for 24 hours.
- Aequorin Reconstitution: Incubate the transfected cells with coelenterazine in KRB for 1-2 hours at 37°C to reconstitute the active aequorin photoprotein.
- Measurement:
 - Place the cells in a luminometer.
 - Perfuse with KRB to establish a baseline luminescence signal, which corresponds to the steady-state ER Ca^{2+} level.
 - Stimulate the cells with an agonist to induce Ca^{2+} release from the ER, and record the resulting change in luminescence.
- Calibration: At the end of the experiment, lyse the cells with digitonin in the presence of saturating Ca^{2+} to measure the total remaining aequorin luminescence. This value is used to calibrate the experimental luminescence signals into Ca^{2+} concentrations.

This technical guide provides a foundational understanding of the **TMX1** gene and its protein product. For researchers and professionals in drug development, **TMX1**'s involvement in critical cellular processes such as protein quality control and calcium signaling makes it an intriguing subject for further investigation and a potential therapeutic target.

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